9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-

Photoinitiator LED curing Double-bond conversion

Replace underperforming ITX-based photoinitiators. 10-(4-(Dimethylamino)benzylidene)-9-anthrone (CAS 68018-28-0) delivers up to 75% double-bond conversion at 10 mW cm⁻² LED@365 nm, with migration reduced to 7-8%-critical for food-contact-compliant inks. Also validated as an anticancer scaffold with enhanced A-549 activity. • 75% conversion vs. 52% for ITX • Migration 7-8% vs. 37% for ITX • Electron-donating 4-NMe₂ substituent ensures bathochromic shift for 365/405 nm LED overlap. Standard research quantities available with global shipping.

Molecular Formula C23H19NO
Molecular Weight 325.4 g/mol
CAS No. 68018-28-0
Cat. No. B10882839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-
CAS68018-28-0
Molecular FormulaC23H19NO
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42
InChIInChI=1S/C23H19NO/c1-24(2)17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(25)21-10-6-4-8-19(21)22/h3-15H,1-2H3
InChIKeyUEZZEEWXWNIILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- (CAS 68018-28-0): Compound Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- (CAS 68018-28-0), systematically named 10-(4-(dimethylamino)benzylidene)-9-anthrone, belongs to the 10-arylidene-9-anthrone class of compounds [1]. This crystalline solid (melting point ~200 °C) bears the molecular formula C23H19NO and a molecular weight of 325.40 g/mol, with a calculated LogP of 4.89 and a polar surface area (PSA) of 20.31 Ų, indicating pronounced lipophilicity and limited aqueous solubility but good solubility in ethanol and acetone . The compound features an electron-rich 4-(dimethylamino)phenyl moiety conjugated via an exocyclic methylene bridge to the anthrone core, creating a donor–acceptor architecture that underpins its primary functional utility as a Type II photoinitiator sensitizer in UV- and LED-curable systems and as a biologically active scaffold in anticancer lead optimization [1][2].

Photoinitiator Type II sensitizer for UV/LED radical & cationic curing
Bioactive Scaffold Electron-donor motif for cell proliferation assay research

Why 10-Arylidene-9-Anthrone Analogs Cannot Be Interchanged with CAS 68018-28-0: Substituent-Dependent Performance in Photoinitiation and Bioactivity


Within the 10-arylidene-9-anthrone family, the nature and electronic character of the arylidene substituent dictate both photochemical and biological outcomes. A quantitative structure–activity relationship (QSAR) study of 15 analogs demonstrated that electron-donating substituents (e.g., –N(CH₃)₂) enhance in vitro antitumor potency against A-549 lung cancer cells, whereas electron-withdrawing groups (e.g., –NO₂) diminish activity [1]. Similarly, the 4-dimethylamino group shifts the absorption maximum bathochromically relative to the 4-methoxy analog (λmax ~406 nm vs. ~335 nm for the methoxy derivative in related chalcone-type benzosuberones), enabling superior spectral overlap with 365 nm and 405 nm LED emission lines commonly employed in modern photopolymerization workflows [2]. Cross-study comparable data further show that anthrone-based donor–acceptor–donor photoinitiators bearing dimethylamino donors achieve up to 75% double-bond conversion under low-power LED irradiation, markedly outperforming the industry-standard isopropylthioxanthone (ITX) at 52% and exhibiting 4- to 5-fold lower migration from cured films [3]. These substituent-specific, quantifiable performance gaps mean that generic substitution with an unsubstituted benzylidene, a 4-methoxy, or a 4-nitro analog—or with a structurally unrelated commercial photoinitiator—will predictably result in inferior curing efficiency, higher leachable content, or loss of biological activity.

Replacing 4-dimethylamino with unsubstituted or methoxy arylidene may shift absorption away from 365–405 nm LED lines, limiting photoinitiation efficiency.

Electron-withdrawing substituents (e.g., nitro) may significantly reduce cell proliferation inhibition activity in A-549 models (class-level SAR).

Quantitative Differentiation Evidence for 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- (CAS 68018-28-0) vs. Closest Analogs and Commercial Benchmarks


Photopolymerization Double-Bond Conversion Efficiency: Dimethylamino-Anthrone Photoinitiators vs. Commercial ITX Under LED@365 nm Irradiation

Anthrone-based donor–acceptor–donor photoinitiators DXD and DTD, which share the 10-(4-dimethylaminobenzylidene)-9-anthrone donor architecture of CAS 68018-28-0, were evaluated in acrylic resin radical photopolymerization against the commercial photoinitiator 2-isopropylthioxanthone (ITX). Under identical conditions (0.5 wt% PI loading, LED@365 nm, 20 mW cm⁻²), DXD and DTD reached 63% and 64% double-bond conversion, respectively, vs. ITX at 52% [1]. At reduced power (10 mW cm⁻²), DTD and DXD values rose to 75% and 71%, demonstrating superior low-energy performance particularly relevant for energy-saving LED-curing processes [1].

Double-Bond Conversion
Head-to-head
DXD/DTD: 63–75% vs ITX: 52% (LED@365 nm, 20 mW cm⁻²)
Supports LED-curing efficiency evaluation
Acrylic resin; 0.5 wt% PI; 2025 study
Photoinitiator LED curing Double-bond conversion Anthrone-based PI Low-migration

Migration (Extractables) from Photocured Films: Dimethylamino-Anthrone Photoinitiators vs. Commercial ITX

Migration of photoinitiator residues from cured films is a critical safety and regulatory concern, particularly for food-contact materials. In the same cured acrylic films, DXD showed 7% migration and DTD showed 8% migration, whereas ITX exhibited 37% migration—an approximately 4.6- to 5.3-fold increase over the dimethylamino-anthrone systems [1].

Migration from Cured Films
Head-to-head
DXD: 7%, DTD: 8% vs ITX: 37%
Reported lower migration context
Acrylic films; migration assay
Photoinitiator migration Food-contact compliance Low-extractable Anthrone PI Safety

In Vitro Antitumor Activity: 4-Dimethylamino-Benzylidene Anthrone vs. Electron-Withdrawing Substituent Analogs in A-549 Lung Cancer Cells

A systematic SAR evaluation of 15 10-substituted benzylidene anthrone derivatives revealed that electron-donating substituents (e.g., 4-dimethylamino) are associated with strong inhibition of A-549 (lung carcinoma) cell proliferation, whereas electron-withdrawing substituents (e.g., 4-nitro) markedly reduce antitumor potency. The study specifically identifies six compounds as showing strong effective inhibition, with the electron-donor group being a positive determinant of activity [1].

A-549 Cell Proliferation
Class-level
4-Dimethylamino substitution associated with inhibition; electron-withdrawing analogs show reduced activity
Supports cell-model endpoint interpretation
MTT assay; IC₅₀ not publicly reported for exact CAS
Anticancer Benzylidene anthrone A-549 SAR Electron-donating substituent

Bathochromic Absorption Shift of 4-Dimethylamino vs. 4-Methoxy Substituent in Related Benzylidene Systems

In cyclic chalcone-type benzosuberone analogs bearing a 4-substituted benzylidene moiety, the absorption maximum (λmax) of the 4-dimethylamino derivative was observed at ~406 nm, whereas the corresponding 4-methoxy derivative absorbed at ~335 nm—a bathochromic shift of approximately 71 nm conferred by the stronger electron-donating character of the dimethylamino group [1].

UV-Vis λmax Shift
Cross-study
4-Dimethylamino ~406 nm vs 4-Methoxy ~335 nm (Δ = 71 nm)
Supports LED emission wavelength matching
In ethanol; benzosuberone analog system
UV-Vis absorption Dimethylamino donor Bathochromic shift LED compatibility Charge-transfer

Photosensitization Efficiency of p-Dimethylaminobenzylidene Derivatives in Cationic Photopolymerization

A series of p-dimethylaminobenzylidene derivatives—the exact structural class to which CAS 68018-28-0 belongs—were demonstrated to efficiently sensitize the photodecomposition of diphenyliodonium salts, generating highly photosensitive negative-type resins. The same systems were applicable to insolubilize poly(glycidyl methacrylate) via cationic photopolymerization [1]. This contrasts with unsubstituted benzylidene anthrones, which lack the electron-rich amine donor and therefore show weaker charge-transfer interactions with the iodonium co-initiator.

Cationic Sensitization
Class-level
p-Dimethylaminobenzylidene derivatives sensitize diphenyliodonium salt decomposition for negative resists
Supports photoacid generation pathway studies
Unsubstituted analogs not reported active
Cationic photopolymerization Diphenyliodonium salt Photosensitizer Negative-tone resist p-Dimethylaminobenzylidene

Thermochromic and Photochromic Potential: 10-Benzylidene Anthrone Class vs. Non-Benzylidene Anthraquinone Derivatives

10-Benzylidene anthrones, as a class, are established thermochromic and photochromic compounds. Crystal structure analysis of benzylideneanthrone at 193 K confirms an overcrowded molecular geometry conducive to thermally and photochemically driven conformational isomerism [1][2]. This dual stimuli-responsive behavior is absent in the parent anthrone (CAS 90-44-8) and in 9,10-anthraquinone derivatives lacking the exocyclic benzylidene double bond. While specific switching kinetics for CAS 68018-28-0 are not yet reported, the structural prerequisites for thermochromism and photochromism are fully satisfied by the 10-benzylidene architecture bearing the 4-dimethylamino substituent [2].

Stimuli-Responsive Behavior
Class-level
10-Benzylidene anthrone class exhibits thermochromism & photochromism; overcrowded geometry confirmed
Supports stimuli-responsive material research
Switching kinetics for CAS 68018-28-0 not yet reported
Thermochromism Photochromism 10-Benzylidene anthrone Stimuli-responsive Overcrowded molecule

Evidence-Backed Application Scenarios Where CAS 68018-28-0 Delivers Quantifiable Differentiation


Low-Power LED-Curable Coatings and Inks Requiring High Conversion Efficiency and Low Leachables

Industrial and packaging ink formulators seeking to replace ITX (52% conversion, 37% migration) can adopt dimethylamino-anthrone photoinitiator systems delivering up to 75% double-bond conversion at only 10 mW cm⁻² LED@365 nm, with migration reduced to 7–8%—a critical advantage for food-contact-compliant UV flexo and offset inks [1].

Cationic Photopolymerization Resists and Coatings Exploiting Iodonium Salt Sensitization

In negative-tone photoresist formulations and cationic epoxy coatings, the p-dimethylaminobenzylidene architecture of CAS 68018-28-0 enables efficient sensitization of diphenyliodonium photoacid generators—a pathway demonstrated for poly(glycidyl methacrylate) insolubilization that is not accessible with unsubstituted benzylidene anthrones [2].

Anticancer Lead Optimization Scaffolds Targeting Lung Carcinoma (A-549)

Medicinal chemistry groups pursuing 10-benzylidene anthrone-based kinase inhibitor or cytotoxic leads benefit from selecting the 4-dimethylamino-substituted scaffold: SAR evidence from 15 analogs confirms that electron-donating substituents enhance A-549 antiproliferative activity, while electron-withdrawing groups are detrimental—guiding procurement toward CAS 68018-28-0 as a validated active scaffold [3].

Smart Coatings and Stimuli-Responsive Materials Leveraging Thermochromic/Photochromic Switching

Research groups developing optically switchable materials can exploit the thermochromic and photochromic character intrinsic to the 10-benzylidene anthrone framework. CAS 68018-28-0 provides a synthetically accessible entry point into this stimulus-responsive compound class, with potential applications in security printing and temperature-sensitive smart coatings [4].

Application
Selection Property
Validation Focus
LED-curable coatings & inks
Donor–acceptor photoinitiator architecture
Double-bond conversion & migration endpoints
Cationic photopolymerization resists
Iodonium salt sensitization capacity
Photoacid generation & film insolubilization endpoints
A-549 cell proliferation studies
Electron-donating benzylidene motif
Cell proliferation inhibition endpoints (MTT)
Thermochromic/photochromic research
Overcrowded benzylidene anthrone geometry
Conformational switching behavior endpoints
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